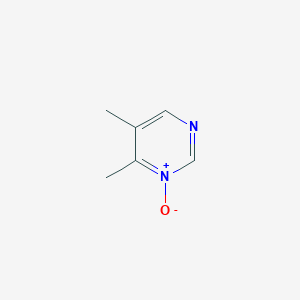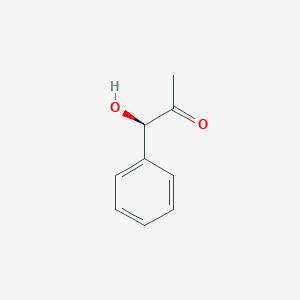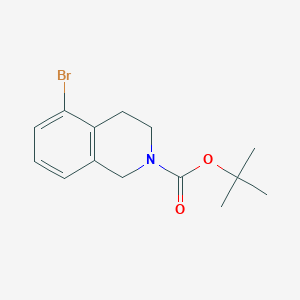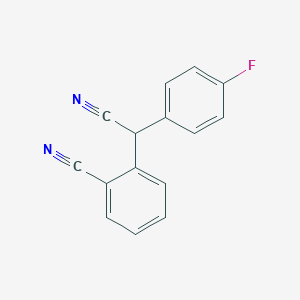
2-Benzyl-1,3-Propandiol
Übersicht
Beschreibung
2-Benzyl-1,3-propanediol is a chemical compound that has been studied for various applications, including its synthesis, molecular structure, chemical reactions, and properties. The compound is of interest in organic synthesis and materials science due to its unique structure and potential utility in creating polymers, pharmaceuticals, and fine chemicals.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or specific reactions to introduce the benzyl group into the propanediol backbone. For example, the transfer hydrogenation of benzonitrile with 1,4-butanediol as the hydrogen source, catalyzed by nickel complexes, has been studied, showing how related structures might be synthesized under mild conditions (Garduño & García, 2017).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds often involve spectroscopic methods, such as NMR, to characterize the arrangement of atoms within the molecule. For instance, the ionization of substituted versions of 1,3-propanediol under superacidic conditions allowed the characterization of product carbocations by 13C NMR spectroscopy (Olah et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 2-Benzyl-1,3-propanediol derivatives may include transformations such as lipase-catalyzed asymmetric desymmetrization, indicating the compound's utility in producing optically active compounds with moderate-to-high optical yields (Akai et al., 2000).
Physical Properties Analysis
The physical properties of compounds similar to 2-Benzyl-1,3-propanediol, such as boiling points, melting points, and solubility, can be assessed using standard laboratory techniques. The properties are influenced by the compound's molecular structure and are critical for determining its applicability in various industrial and research settings.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are crucial for understanding the compound's utility. For example, enzyme-catalyzed reactions have shown the ability to asymmetrically desymmetrize prochiral diols, demonstrating the compound's versatility in synthetic applications (Akai et al., 1997).
Wissenschaftliche Forschungsanwendungen
Enzymatische Asymmetrisierung
Die enzymatische Veresterung des prochiralen Substrats, 2-Benzyl-1,3-Propandiol, wurde in Lösungsmittelmedien untersucht. Unter den fünf getesteten Lipasen führten Lipozyme und Novozym 435 zu höheren Reaktionsraten . Dieser Prozess wird bei der Herstellung von chiralen Verbindungen eingesetzt, die in der pharmazeutischen Industrie von Bedeutung sind .
Herstellung von 1,2-Propandiol
this compound kann zur Herstellung von 1,2-Propandiol verwendet werden . Diese Verbindung stellt aufgrund der steigenden Nachfrage nach diesem vielseitigen Produkt und der proökologischen Regulierungsmaßnahmen eine große Herausforderung für die chemische Industrie dar .
Verwendung in Polyurethan-Dispersionen
Im Jahr 2012 berichteten Schirp et al. über die Verwendung von this compound als Diol-Komponente in Polyurethan (PU)-Dispersionen, die aus Fettsäure-basierten Polyesterpolyolen gewonnen werden . Polyurethan-Dispersionen werden in einer Vielzahl von Anwendungen eingesetzt, darunter Beschichtungen, Klebstoffe und Dichtstoffe .
Wärmeübertragende Nanofluide
Zu den neuen potenziellen Anwendungen gehört die Verwendung in wärmeübertragenden Nanofluiden . Dies sind konstruierte kolloidale Suspensionen von Nanopartikeln in einer Basisflüssigkeit, die entwickelt wurden, um die Wärmeleitfähigkeit zu verbessern .
Umwandlung von Kunststoffen in Monomere
Eine weitere potenzielle Anwendung liegt in der Forschung zur Umwandlung von Kunststoffen in Monomere zur Wiederverwendung . Dies ist ein bedeutendes Forschungsgebiet angesichts der Umweltbelastung durch Kunststoffabfälle <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-Benzyl-1,3-propanediol is the enzymatic esterification process . This compound acts as a substrate for certain lipases, such as Lipozyme and Novozym 435 . These enzymes play a crucial role in the esterification of the prochiral substrate, 2-benzyl-1,3-propanediol .
Mode of Action
2-Benzyl-1,3-propanediol interacts with its targets, the lipases, through an esterification process . The compound is a prochiral substrate, meaning it has the potential to be converted into a chiral or optically active product through enzymatic action . Among the tested lipases, Lipozyme and Novozym 435 led to higher reaction rates . Novozym 435 catalyzed faster reactions at low water activity and in solvents having log P above 2 .
Biochemical Pathways
The enzymatic esterification of 2-Benzyl-1,3-propanediol affects the biochemical pathways related to the production of propanediols . The compound’s interaction with lipases leads to the formation of both ® and (S) products . This process is part of the broader pathway of enzymatic asymmetrization, which has been studied extensively in solvent media .
Pharmacokinetics
The compound’s interaction with lipases and its role in enzymatic esterification suggest that it may have unique bioavailability characteristics influenced by factors such as water activity and solvent properties .
Result of Action
The enzymatic esterification of 2-Benzyl-1,3-propanediol results in the formation of both ® and (S) products . The reaction rates for the formation of both ® and (S) products present an optimum at a water activity of 0.22 .
Action Environment
The action of 2-Benzyl-1,3-propanediol is influenced by environmental factors such as water activity and solvent properties . For instance, Novozym 435 catalyzes faster reactions at low water activity and in solvents having log P above 2 . When using Lipozyme in toluene, the prochiral selectivity increases with the water activity .
Eigenschaften
IUPAC Name |
2-benzylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRGECCKZZTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2612-30-8 | |
| Record name | 2-benzylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2-Benzyl-1,3-propanediol be synthesized asymmetrically?
A: Both enantiomers of 2-Benzyl-1,3-propanediol can be obtained through the enzymatic desymmetrization of its precursor, 2-benzyl-1,3-propanediol. This method utilizes enzymes like lipases to selectively modify one of the two identical functional groups in the prochiral 2-benzyl-1,3-propanediol molecule. [, , , ] This approach provides access to enantiomerically pure building blocks for synthesizing compounds like ecadotril and dexecadotril, potent inhibitors of neutral endopeptidase (NEP). []
Q2: Can temperature influence the enantioselectivity of reactions involving 2-Benzyl-1,3-propanediol?
A: Research shows that temperature significantly impacts the enantioselectivity of both chemo-catalyzed and enzyme-catalyzed acylation reactions involving 2-Benzyl-1,3-propanediol. [, ] Studies using lipases from Candida antarctica and lipase PS, as well as L-proline-based diamines, revealed that the enantiomeric ratio (E) of the reaction is temperature-dependent. [] This effect is attributed to temperature-dependent clustering effects in the solvent, highlighting the importance of considering these factors in reaction optimization.
Q3: Are there any applications of 2-Benzyl-1,3-propanediol derivatives in medicinal chemistry?
A: Yes, derivatives of 2-Benzyl-1,3-propanediol have shown promise in medicinal chemistry. For example, researchers have explored the use of enzymatic desymmetrization of prochiral 2-benzyl-1,3-propanediol derivatives to synthesize novel phosphorylated tyrosine analogues. [] These analogues could potentially serve as tools for studying tyrosine phosphorylation, a crucial process in cellular signaling.
Q4: What is the role of 2-Benzyl-1,3-propanediol in the synthesis of homoisoflavanones?
A: Optically active 2-benzyl-1,3-propanediol monoacetates, obtained through lipase-catalyzed enantioselective reactions, serve as valuable starting materials for synthesizing both (R)- and (S)-enantiomers of 3-benzyl-4-chromanone (homoisoflavanone). [] This demonstrates the utility of 2-Benzyl-1,3-propanediol as a chiral building block in organic synthesis, particularly for accessing biologically relevant compounds like homoisoflavanones, which exhibit various pharmacological activities.
Q5: What happens when styrene epoxides react with diborane?
A: The reaction of sterically crowded styrene epoxides, like 2-methyl-1-phenylpropene oxide, with diborane results in the formation of diols. [] For instance, 2-methyl-1-phenylpropene oxide reacts with diborane to yield 2-methyl-1-phenylpropane-1,3-diol as the major product, with the threo isomer being predominant. [] This reaction provides insights into the regioselectivity and stereoselectivity of diborane additions to epoxides.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)






